3-Amino-4,6-dimethylpyridine-2(1H)-thione
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Overview
Description
3-Amino-4,6-dimethylpyridine-2(1H)-thione is a heterocyclic compound with a pyridine ring substituted with amino, methyl, and thione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-dimethylpyridine-2(1H)-thione typically involves the reaction of 3-amino-4,6-dimethylpyridine with sulfur-containing reagents. One common method involves the reaction of 3-amino-4,6-dimethylpyridine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding thione derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-dimethylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: N-substituted derivatives.
Scientific Research Applications
3-Amino-4,6-dimethylpyridine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-Amino-4,6-dimethylpyridine-2(1H)-thione involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. The thione group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4,6-dimethylpyridine-2-carbonitrile
- 3-Amino-4,6-dimethylpyridine-2(1H)-one
Uniqueness
3-Amino-4,6-dimethylpyridine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group allows for specific interactions with biological targets and provides unique electronic properties that are valuable in material science .
Properties
CAS No. |
553658-97-2 |
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Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
3-amino-4,6-dimethyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C7H10N2S/c1-4-3-5(2)9-7(10)6(4)8/h3H,8H2,1-2H3,(H,9,10) |
InChI Key |
VGQSQBOHDUCDLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)N)C |
Origin of Product |
United States |
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